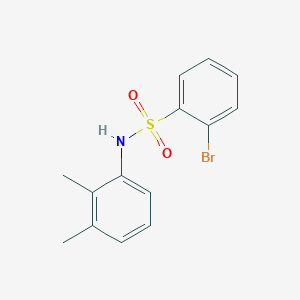

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-10-6-5-8-13(11(10)2)16-19(17,18)14-9-4-3-7-12(14)15/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAGXHKMNXFILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429120 | |

| Record name | 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-37-7 | |

| Record name | 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Ferric Chloride Diazonium Salt

2-Bromoaniline is diazotized in dilute hydrochloric acid at sub-zero temperatures (−5°C to 0°C) using sodium nitrite. A 30% ferric chloride aqueous solution is then added to precipitate the diazonium salt. Key parameters include:

Step 2: Sulfonyl Chlorination with Thionyl Chloride

The diazonium salt undergoes sulfonyl chlorination in the presence of thionyl chloride (SOCl₂) and cuprous chloride (CuCl) catalyst. Reaction conditions:

- Catalyst loading : 0.2–0.5 mol% CuCl

- Solvent : Water/ethyl acetate biphasic system

- Temperature : 0–5°C for 12–24 hours.

Post-reaction workup includes ethyl acetate extraction, sodium bicarbonate washing, and crystallization. This step yields 82.4% pure 2-bromobenzenesulfonyl chloride .

Final Coupling with 2,3-Dimethylaniline

The sulfonyl chloride intermediate reacts with 2,3-dimethylaniline in dichloromethane (DCM) under basic conditions (triethylamine, Et₃N). Key details:

- Stoichiometry : 1:1.35 (sulfonyl chloride : aniline)

- Reaction time : 10 hours at room temperature.

- Workup : Quenching with NH₄Cl, extraction with ethyl acetate, and drying over Na₂SO₄.

Direct Sulfonamide Formation from Pre-Synthesized Sulfonyl Chlorides

An alternative one-pot method bypasses diazotization by using commercially available 2-bromobenzenesulfonyl chloride. This route, reported in J. Chil. Chem. Soc., involves:

Reaction Conditions

Yield Optimization

- Purity : >98% after recrystallization from ethanol.

- Scalability : Demonstrated at 100 g scale with consistent yields.

Comparative Analysis of Synthesis Routes

Critical Reaction Parameters

Temperature Control

Sub-zero temperatures (−5°C to 0°C) during diazotization prevent side reactions such as dimerization of the diazonium salt. Elevated temperatures (>5°C) reduce yields by 30–40%.

Catalyst Efficiency

Cuprous chloride (CuCl) in sulfonyl chlorination enhances electrophilic substitution, achieving turnover numbers (TON) of 150–200. Omitting the catalyst drops yields to <50%.

Solvent Selection

Ethyl acetate outperforms toluene in extraction efficiency, recovering >95% of the product vs. 80–85% with toluene.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis shows >98% purity when using recrystallization from ethanol/water (3:1 v/v).

Scientific Research Applications

2-Bromo-N-(2,3-dimethylphenyl)benzenesulfonamide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Material Science: It can be used in the preparation of functional materials, such as polymers and advanced composites.

Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. The sulfonamide group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity in biological systems .

Comparison with Similar Compounds

- 2-Bromo-N-(3,4-dimethylphenyl)benzenesulfonamide

- N-(3,4-Dimethylphenyl) 2-bromobenzamide

Comparison:

- Structural Differences: The position of the dimethyl groups on the phenyl ring can influence the compound’s reactivity and physical properties.

- Reactivity: The presence of different substituents can affect the compound’s reactivity in substitution and other chemical reactions.

- Applications: While similar compounds may have overlapping applications, specific structural features can make 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide more suitable for certain applications, such as specific types of organic synthesis or biological studies .

Biological Activity

2-Bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various interactions at the molecular level, influencing its role in biochemical pathways and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a sulfonamide group attached to a dimethylphenyl moiety. The molecular formula is , with a molar mass of approximately 327.22 g/mol. Its structure allows for significant reactivity, particularly in nucleophilic substitution reactions where the bromine can be replaced by various nucleophiles, leading to diverse biological applications.

The biological activity of this compound primarily involves enzyme inhibition and protein-ligand interactions. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity. The bromine atom enhances electrophilicity, making it a suitable candidate for various biochemical reactions.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial and antifungal properties. Compounds with similar structures have been evaluated for their efficacy against various pathogens. For instance, a study demonstrated that certain sulfonamide derivatives showed effective inhibition of bacterial growth with minimal hemolytic activity .

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. The compound's mechanism may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. Preliminary studies suggest that modifications in the sulfonamide structure can enhance its anti-inflammatory potency .

Anticancer Potential

There is emerging evidence that compounds like this compound may possess anticancer properties. The interaction of the compound with specific molecular targets involved in cancer progression is an area of ongoing research. Studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells through various pathways .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide?

The synthesis typically involves two steps:

- Step 1 : React 2,3-dimethylaniline with benzenesulfonyl chloride in an aqueous basic medium to form N-(2,3-dimethylphenyl)benzenesulfonamide (yield: 98%, off-white solid, m.p. 118–119°C) .

- Step 2 : Introduce the bromo substituent via electrophilic substitution or halogenation reactions. For example, bromination can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Optimization requires monitoring reaction temperature and stoichiometry to avoid over-bromination .

- Purification : Recrystallization from ethanol or aprotic solvents is critical to isolate high-purity crystals .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H-NMR : Identifies aromatic proton environments and substituent effects. For instance, the methyl groups on the 2,3-dimethylphenyl ring appear as singlets at δ ~2.2–2.3 ppm .

- IR Spectroscopy : Confirms sulfonamide functionality via S=O asymmetric/symmetric stretching bands at ~1360 cm⁻¹ and ~1150 cm⁻¹, respectively .

- EIMS (Electron Impact Mass Spectrometry : Detects molecular ion peaks (e.g., m/z 351 for N-(2,3-dimethylphenyl)-N-benzyl derivatives) and fragmentation patterns to validate the bromo-substituted structure .

Q. What are common challenges in purifying this compound, and how are they addressed?

- Impurities : By-products from incomplete bromination or sulfonylation require column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Crystallization Issues : Slow evaporation from ethanol at room temperature yields single crystals suitable for X-ray diffraction .

Advanced Questions

Q. How do crystallographic methods like SHELX and ORTEP aid in structural determination?

- SHELX Suite : Used for structure solution (SHELXS) and refinement (SHELXL). For example, SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks, achieving R1 values < 0.05 for high-resolution datasets .

- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize atomic displacement, critical for identifying disorder in the bromo-substituted aromatic ring .

- Validation : The PLATON tool checks for missed symmetry and validates hydrogen-bonding geometry (e.g., N–H···O interactions with d(D–H) = 0.86 Å) .

Q. How to resolve discrepancies in biological activity data across studies?

- Assay Variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or enzyme sources (α-glucosidase from yeast vs. mammalian) can lead to conflicting IC₅₀ values. Standardize protocols using CLSI guidelines .

- Statistical Analysis : Apply ANOVA or t-tests to compare replicate experiments. For instance, hemolytic activity (HC₅₀) may vary due to erythrocyte source differences .

Q. What is the impact of bromo substitution on the compound’s pharmacological profile compared to other halogens?

- Bioactivity Trends : Bromo derivatives (e.g., 5k, m.p. 106.3°C) often show enhanced α-glucosidase inhibition (IC₅₀ = 1.23 µM) compared to chloro analogs (5j, IC₅₀ = 1.45 µM), likely due to increased lipophilicity and electron-withdrawing effects .

- Receptor Binding : Bromo groups improve affinity for targets like serotonin receptors (Ki = 17 nM in monkeys vs. 56 nM in mice), as seen in analogs with similar substituents .

Q. How to validate the crystal structure using hydrogen bonding and tilt angle analysis?

- Hydrogen Bonds : In the crystal lattice, N–H···O interactions (e.g., N1–H1···O2, d = 2.89 Å) form zigzag chains along the a-axis, stabilizing the structure. These are validated using Mercury software .

- Tilt Angles : The dihedral angle between the two benzene rings (64.8°) is calculated using Coot or Olex2, with deviations >10° indicating steric hindrance from the bromo group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.